Ethyl 5-chloropyrimidine-2-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-chloropyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLJHMDAGGXAMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Ethyl Pyrimidine-2-carboxylate Derivatives
The primary synthetic route to Ethyl 5-chloropyrimidine-2-carboxylate involves chlorination of ethyl pyrimidine-2-carboxylate or its derivatives at the 5-position on the pyrimidine ring.
- Starting Material: Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (the ethyl ester of pyrimidine-2-carboxylic acid).
- Chlorinating Agent: Phosphorus oxychloride (POCl3) is commonly used as the chlorinating reagent.
- Reaction Conditions: The starting material is slurried in phosphorus oxychloride and cooled in an ice/water bath before heating to reflux at approximately 117°C for 1.5 to 2 hours.
- Workup: Excess POCl3 is removed by vacuum distillation. The reaction mixture is then cooled, and water or a mixture of water and ice is added to hydrolyze the reaction mixture. The organic phase is separated, dried, and concentrated.
- Purification: The crude product is purified by flash chromatography using silica gel with heptane/ethyl acetate mixtures as eluents.
This method yields this compound as a yellow solid with characteristic ^1H NMR signals at δ 9.18 (singlet, pyrimidine protons), 4.38 (quartet, ethyl ester CH2), and 1.34 (triplet, ethyl ester CH3).
Alternative Chlorination in Dimethylformamide (DMF)
An alternative approach involves chlorination in the presence of DMF and phosphorus oxychloride with reflux conditions:
- Reagents: Compound 0304 (a pyrimidine derivative), phosphorus oxychloride, and N,N-dimethylaniline.
- Conditions: Reflux for 1.5 hours.
- Isolation: After removal of solvents, the residue is treated with ice-water and extracted with ethyl acetate.
- Yield: Approximately 30% yield of the chlorinated product after purification by column chromatography.
This method is useful when a polar aprotic solvent is required to stabilize intermediates or improve solubility.
Use of Substituted Pyrimidines and Nucleophilic Aromatic Substitution (S_NAr)
This compound can also be prepared via nucleophilic aromatic substitution on chloropyrimidine precursors:
- Starting Materials: 2,4-dichloropyrimidine or 2,5-dichloropyrimidine derivatives.
- Catalysts and Conditions: Palladium-catalyzed hydrogenation or substitution reactions under controlled conditions to selectively replace one chlorine atom.
- Control of Reaction: Use of suspended magnesium oxide to control acidity and avoid over-reduction or side reactions.
- Outcome: Selective formation of 5-chloropyrimidine derivatives, including this compound, with minimal formation of hydroxylated or tetrahydropyrimidine byproducts.
This method requires careful monitoring of hydrogen uptake and reaction time to prevent nuclear reduction and side product formation.
Industrial Scale Considerations
Industrial synthesis of this compound typically employs batch or continuous flow reactors with optimized reaction parameters to maximize yield and purity:
- Reaction Optimization: Temperature control, reagent molar ratios, and solvent choice are critical.
- Purification: Crystallization or chromatography to remove impurities such as unreacted starting materials or over-chlorinated products.
- Advantages: The use of POCl3 chlorination is favored for its scalability and reproducibility.
Summary Table of Preparation Methods
Research Findings and Notes
- The use of phosphorus oxychloride is a well-established method for chlorinating pyrimidine rings at the 5-position, with reaction temperature and time being critical parameters for optimal yield.
- The presence of solvents such as DMF or toluene during chlorination can influence reaction kinetics and product purity.
- Catalytic hydrogenation methods require strict control to prevent over-reduction to tetrahydropyrimidine derivatives.
- Purification steps often involve flash chromatography or recrystallization to achieve high purity suitable for further synthetic applications.
- Industrial methods focus on scalability, reproducibility, and minimizing hazardous waste from chlorination reagents.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring facilitates nucleophilic displacement of the chlorine atom under basic or catalytic conditions:
Mechanistic Insight : The chlorine at the 5-position is activated by the electron-withdrawing ester group, making it susceptible to nucleophilic attack. Steric and electronic factors influence substitution rates, with bulkier amines requiring higher temperatures .
Transition Metal-Catalyzed Cross-Couplings
The chlorine atom participates in palladium-mediated coupling reactions:
Optimization Note : Catalytic systems using Pd(dppf)Cl₂ or Pd(OAc)₂ with phosphine ligands (e.g., Xantphos) improve yield and selectivity .
Reduction Reactions
Controlled hydrogenation selectively removes halogen substituents:
Critical Parameter : Magnesium oxide neutralizes HCl byproducts, preventing acid-catalyzed side reactions .
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis or transesterification:
Stability Note : The ester is stable under mild conditions but hydrolyzes rapidly in strong acidic/basic media .
Cyclization and Heterocycle Formation
The compound serves as a building block for fused heterocycles:
Synthetic Advantage : The 5-chloro group directs regioselectivity in cyclization, favoring C-4 functionalization .
Oxidation and Side-Chain Modifications
The ester and chlorine groups enable further derivatization:
Scientific Research Applications
Pharmaceutical Development
Intermediate in Drug Synthesis
Ethyl 5-chloropyrimidine-2-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural characteristics allow for the introduction of functional groups that are essential for developing antiviral and anticancer agents. For instance, it is utilized in the preparation of Fimepinostat (CUDC-907), a compound currently under investigation for treating various cancers, including lymphoma and breast cancer .
Case Study: Anticancer Agents
Recent studies highlight the efficacy of derivatives synthesized from this compound in inhibiting cancer cell proliferation. A notable example is the synthesis of pyrimidine derivatives that exhibit potent anti-inflammatory and anticancer activities, with IC50 values comparable to established drugs .
Agricultural Chemicals
Pesticides and Herbicides
In agriculture, this compound is employed in developing agrochemicals, particularly pesticides and herbicides. Its ability to enhance crop protection and yield makes it valuable in sustainable farming practices. The compound's reactivity allows for modifications that improve the effectiveness of these agricultural products .
Research Findings
Research indicates that formulations containing this compound have shown improved efficacy against a range of pests while minimizing environmental impact compared to traditional chemicals .
Material Science
Novel Material Development
The compound is also explored in material science for creating innovative materials with specific properties. This includes polymers designed for electronics and coatings that require unique thermal or electrical characteristics. The incorporation of this compound into polymer matrices can enhance their performance in various applications .
Biochemical Research
Building Block for Biologically Active Molecules
In biochemical research, this compound acts as a building block for synthesizing biologically active molecules. This capability aids researchers in exploring complex biochemical pathways and developing new therapeutic strategies .
Case Study: Enzyme Inhibition Studies
Studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases such as cancer and inflammation .
Analytical Chemistry
Detection and Quantification Methods
this compound is utilized in analytical chemistry for detecting and quantifying various compounds in different samples. Its role in ensuring quality control during production processes is critical, particularly in pharmaceuticals where purity is paramount .
Summary Table of Applications
| Field | Application | Examples/Case Studies |
|---|---|---|
| Pharmaceutical | Intermediate for drug synthesis | Fimepinostat (CUDC-907) |
| Agricultural Chemicals | Development of pesticides and herbicides | Enhanced efficacy against pests |
| Material Science | Creation of novel materials | Polymers with specific thermal/electrical properties |
| Biochemical Research | Building block for biologically active molecules | Enzyme inhibition studies |
| Analytical Chemistry | Detection and quantification methods | Quality control in pharmaceutical production |
Mechanism of Action
The mechanism of action of ethyl 5-chloropyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its biological activity is often related to its ability to interact with enzymes and other proteins, potentially inhibiting or modifying their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Key Differences
The structural analogs of ethyl 2-chloropyrimidine-5-carboxylate are characterized by variations in substituent positions, functional groups, and additional halogens or alkyl chains. Below is a comparative analysis based on similarity scores, molecular formulas, and substituent effects (Table 1).
Table 1: Structural Comparison of Ethyl 2-Chloropyrimidine-5-Carboxylate and Analogs
| Compound Name (CAS) | Similarity Score | Molecular Formula | Key Substituents |
|---|---|---|---|
| Ethyl 2-chloropyrimidine-5-carboxylate (89793-12-4) | 1.00 | C₇H₇ClN₂O₂ | Cl (C2), COOEt (C5) |
| Methyl 2-chloropyrimidine-5-carboxylate (287714-35-6) | 0.97 | C₆H₅ClN₂O₂ | Cl (C2), COOMe (C5) |
| Ethyl 2,4-dichloro-5-pyrimidinecarboxylate (51940-64-8) | 0.83 | C₇H₆Cl₂N₂O₂ | Cl (C2, C4), COOEt (C5) |
| Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate (857283-62-6) | 0.90 | C₉H₁₁ClN₂O₂ | Cl (C2), COOEt (C5), CH₃ (C4, C6) |
| Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride (1187928-81-9) | N/A | C₈H₁₁Cl₂N₃O₂ | Cl (C4), COOEt (C5), NH₂CH₂ (C2) |
Data sourced from structural similarity algorithms and product specifications .
Functional Group and Reactivity Analysis
- Methyl vs. Ethyl Ester (CAS 287714-35-6 vs. 89793-12-4): The methyl ester analog (similarity 0.97) exhibits nearly identical reactivity but differs in lipophilicity and hydrolysis kinetics. Ethyl esters generally offer better solubility in organic solvents, making them preferable in synthetic routes requiring non-polar media .
- Dichloro Derivative (CAS 51940-64-8): The additional chlorine at position 4 (similarity 0.83) increases electron withdrawal, enhancing susceptibility to nucleophilic attack. However, steric hindrance and reduced solubility may limit its utility in certain reactions compared to the mono-chloro parent compound .
- This derivative may exhibit improved thermal stability due to reduced ring strain .
- Aminomethyl Hydrochloride (CAS 1187928-81-9): The aminomethyl group at position 2 and hydrochloride salt enhance water solubility, making this derivative suitable for biological assays. The charged amino group also provides a handle for further conjugation in drug development .
Physicochemical and Application-Based Differences
Table 2: Key Property Comparison
| Property | Ethyl 2-chloro-5-carboxylate | Methyl 2-chloro-5-carboxylate | 2,4-Dichloro-5-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 200.60 | 186.57 | 235.04 |
| LogP (Predicted) | 1.52 | 1.12 | 2.05 |
| Reactivity in SNAr* | High | High | Very High |
| Common Applications | Intermediate for APIs | Lab-scale synthesis | Agrochemical intermediates |
SNAr = Nucleophilic Aromatic Substitution. Predicted LogP values derived from substituent contributions .
- Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate (CAS 857283-62-6): With a molecular weight of 213.65 g/mol, the dimethyl groups increase hydrophobicity (LogP ~2.3), favoring membrane permeability in drug candidates .
Biological Activity
Ethyl 5-chloropyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, related studies, and comparative analysis with similar compounds.
This compound is characterized by its pyrimidine ring with a chlorine substituent at the 5-position and an ethyl ester at the carboxylic acid. The compound can act as both a nucleophile and electrophile, allowing it to interact with various biological targets, particularly enzymes and proteins. This interaction may lead to the inhibition or modification of enzymatic functions, which is pivotal in understanding its biological effects.
Anti-inflammatory Effects
Research indicates that pyrimidine derivatives, including this compound, exhibit anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. The IC50 values for various derivatives against COX-1 and COX-2 have been reported, suggesting that this compound may possess similar inhibitory capabilities .
Antiviral Activity
This compound has also been evaluated for its antiviral potential. In assays against yellow fever virus, compounds with similar structures showed varying degrees of inhibition. The biological data indicated that certain derivatives exhibited over 50% inhibitory activity at specific concentrations, highlighting the potential of this compound in antiviral applications .
Comparative Analysis
The biological activity of this compound can be compared with other chlorinated pyrimidine derivatives:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | Anti-inflammatory (COX-1/COX-2) | Not specified |
| Ethyl 2-chloropyrimidine-5-carboxylate | Moderate anti-inflammatory | 19.45 ± 0.07 (COX-1) |
| Ethyl 4-amino-2-thioxo-pyrimidine-5-carboxylate | Antiviral activity | Not specified |
The table illustrates how this compound stands out due to its unique substitution pattern, which may influence its reactivity and biological activity compared to other derivatives .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrimidine derivatives, including this compound:
- Anti-inflammatory Studies : In vivo studies involving carrageenan-induced paw edema demonstrated that certain pyrimidine derivatives possess anti-inflammatory effects comparable to established drugs like indomethacin. The ED50 values for these compounds were calculated, showing promising results .
- Antiviral Assays : In a study assessing antiviral activity against flavivirus infections, compounds structurally related to this compound showed enhanced activity when specific structural modifications were made. This suggests that further optimization could lead to more effective antiviral agents .
- Cell Viability Assays : Recent investigations into cell viability revealed that many pyrimidine derivatives did not exhibit cytotoxicity at concentrations up to 50 µM, indicating their potential as safe therapeutic agents .
Q & A
Q. What are the common synthetic routes for Ethyl 5-chloropyrimidine-2-carboxylate, and how can intermediates be optimized?
this compound is typically synthesized via nucleophilic substitution or esterification of precursor pyrimidine derivatives. A key intermediate, 5-chloropyrimidine-2-carboxylic acid (CAS 38275-61-5), can be esterified using ethanol under acidic catalysis . Optimization involves controlling reaction parameters (e.g., temperature, solvent polarity) and monitoring intermediates via TLC or HPLC. For example, substituting thionyl chloride with phosphorus oxychloride may improve chlorination efficiency .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- NMR : Analyze H and C spectra to confirm the ester group (δ ~4.3 ppm for CH, δ ~1.3 ppm for CH) and chlorine substituent (deshielding effects on adjacent protons) .
- Mass Spectrometry : ESI-MS or GC-MS can verify molecular ion peaks (e.g., [M+H] at m/z 201.6) and fragmentation patterns .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and resolve byproducts .
Q. What are the typical applications of this compound in pharmaceutical intermediate synthesis?
The compound serves as a precursor for functionalized pyrimidines, such as kinase inhibitors or antiviral agents. Its chlorine and ester groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) or hydrolysis to carboxylic acids for further derivatization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying chlorinating agents?
Contradictory yields may arise from differences in reagent reactivity (e.g., SOCl vs. PCl) or solvent compatibility. Systematically test variables using a factorial design:
Q. What challenges arise in X-ray crystallography for this compound, and how can they be mitigated?
Challenges include poor crystal quality due to low melting points or solvent retention. Strategies:
- Use SHELXL for refinement, leveraging its robustness with twinned or high-resolution data .
- Optimize crystallization via vapor diffusion with mixed solvents (e.g., ethyl acetate/hexane).
- Validate hydrogen bonding networks using Mercury software .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- DFT Calculations : Model electrophilic aromatic substitution at the C5 position using Gaussian or ORCA. Compare LUMO maps to identify reactive sites .
- Molecular Docking : Screen derivatives against target proteins (e.g., HIV protease) to prioritize synthetic routes .
Q. What experimental designs are critical for studying the compound’s stability under varying pH and temperature?
Q. How can researchers address discrepancies between experimental and computational NMR chemical shifts?
Discrepancies often arise from solvent effects or conformational averaging. Solutions:
- Recalculate shifts with implicit solvent models (e.g., PCM in Gaussian).
- Compare experimental data with Boltzmann-weighted DFT results for rotamers .
Data Presentation Guidelines
-
Tables : Include error margins (e.g., ±SD) for reproducibility. Example:
Condition Yield (%) Purity (%) SOCl, 60°C 72 ± 2.1 96.5 ± 0.3 PCl, 80°C 65 ± 3.4 92.1 ± 1.2 -
Figures : Use high-resolution spectra with annotated peaks and baselines.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
